1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone
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Overview
Description
1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is an organic compound characterized by the presence of a hydroxyethyl group and a methoxyphenyl group attached to an ethanone backbone
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as aprepitant, are known to interact with substance p/neurokinin 1 (nk1) receptors . These receptors play a crucial role in the transmission of pain signals in the brain, and their antagonism can lead to the prevention of nausea and vomiting .
Mode of Action
Aprepitant, a substance with a similar structure, acts as a selective high-affinity antagonist of human substance p/neurokinin 1 (nk1) receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the associated physiological responses .
Biochemical Pathways
It’s worth noting that benzofuran compounds, which share a similar structure, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have potential therapeutic effects, such as anti-tumor and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone typically involves the reaction of 2-methoxyphenol with ethylene oxide to introduce the hydroxyethyl group. This is followed by a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the ethanone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydroxide or other strong bases in the presence of suitable nucleophiles.
Major Products:
Oxidation: 1-(5-(2-Carboxyethyl)-2-methoxyphenyl)ethanone.
Reduction: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)propanone: Similar structure but with a propanone backbone.
1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)butanone: Similar structure but with a butanone backbone.
Uniqueness: 1-(5-(2-Hydroxyethyl)-2-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl group provides additional sites for chemical modification, while the methoxyphenyl group enhances its stability and potential for biological activity.
Properties
IUPAC Name |
1-[5-(2-hydroxyethyl)-2-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(13)10-7-9(5-6-12)3-4-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUXAPWBDFLFGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627440 |
Source
|
Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181115-16-2 |
Source
|
Record name | 1-[5-(2-Hydroxyethyl)-2-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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